Cas no 22160-08-3 ((R)-2-Ethylpiperidine)

(R)-2-Ethylpiperidine 化学的及び物理的性質
名前と識別子
-
- (R)-2-Ethylpiperidine
- (-)-R-2-ethylpiperidine
- Piperidine, 2-ethyl-,(2R)-
- (2R)-2-Ethylpiperidine
- DTXSID001321316
- N11156
- MFCD11046056
- EN300-4296271
- D90478
- AKOS006308377
- 2alpha-Ethylpiperidine
- SCHEMBL156067
- 22160-08-3
- CS-0449851
- DB-310266
-
- MDL: MFCD28165865
- インチ: 1S/C7H15N/c1-2-7-5-3-4-6-8-7/h7-8H,2-6H2,1H3/t7-/m1/s1
- InChIKey: QBBKKFZGCDJDQK-SSDOTTSWSA-N
- ほほえんだ: N1CCCC[C@H]1CC
計算された属性
- せいみつぶんしりょう: 113.12000
- どういたいしつりょう: 113.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 61.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- PSA: 12.03000
- LogP: 1.86730
(R)-2-Ethylpiperidine セキュリティ情報
(R)-2-Ethylpiperidine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(R)-2-Ethylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D521187-1g |
(R)-2-ETHYLPIPERIDINE |
22160-08-3 | 97% | 1g |
$845 | 2024-05-24 | |
eNovation Chemicals LLC | Y0992112-5g |
(R)-2-Ethylpiperidine |
22160-08-3 | 95% | 5g |
$1060 | 2024-08-02 | |
eNovation Chemicals LLC | D521187-5g |
(R)-2-ETHYLPIPERIDINE |
22160-08-3 | 97% | 5g |
$1690 | 2024-05-24 | |
Enamine | EN300-4296271-2.5g |
(2R)-2-ethylpiperidine |
22160-08-3 | 2.5g |
$2688.0 | 2023-05-30 | ||
Enamine | EN300-4296271-1.0g |
(2R)-2-ethylpiperidine |
22160-08-3 | 1g |
$1371.0 | 2023-05-30 | ||
Enamine | EN300-4296271-5.0g |
(2R)-2-ethylpiperidine |
22160-08-3 | 5g |
$3977.0 | 2023-05-30 | ||
Chemenu | CM514989-1g |
(R)-2-Ethylpiperidine |
22160-08-3 | 95% | 1g |
$1001 | 2022-09-01 | |
eNovation Chemicals LLC | D511151-1g |
(R)-2-Ethylpiperidine |
22160-08-3 | 97% | 1g |
$1800 | 2025-02-24 | |
eNovation Chemicals LLC | Y0992112-5g |
(R)-2-ethylpiperidine |
22160-08-3 | 95% | 5g |
$1600 | 2025-03-01 | |
eNovation Chemicals LLC | D511151-10g |
(R)-2-Ethylpiperidine |
22160-08-3 | 97% | 10g |
$2715 | 2024-05-24 |
(R)-2-Ethylpiperidine 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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4. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
(R)-2-Ethylpiperidineに関する追加情報
Introduction to (R)-2-Ethylpiperidine and Its CAS No. 22160-08-3
(R)-2-Ethylpiperidine, identified by the Chemical Abstracts Service Number (CAS No.) 22160-08-3, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This piperidine derivative exhibits unique structural and functional properties that make it valuable in the development of various chemical entities, particularly in medicinal chemistry. The stereochemistry of this compound, specifically the (R) configuration, plays a crucial role in its biological activity and interaction with biological targets.
The< strong> CAS No. 22160-08-3 provides a unique identifier for this chemical, ensuring precise classification and communication within the scientific community. This specificity is essential for researchers who are involved in synthesizing, analyzing, and utilizing this compound in their studies. The< strong> (R)-2-Ethylpiperidine molecule is characterized by a six-membered nitrogen-containing ring substituted with an ethyl group at the 2-position, along with the (R) stereocenter at the same position. This configuration imparts distinct electronic and steric properties that influence its reactivity and function.
In recent years, there has been growing interest in< strong> (R)-2-Ethylpiperidine due to its potential applications in drug discovery and development. Piperidine derivatives are known for their versatility in medicinal chemistry, often serving as key structural motifs in bioactive molecules. The presence of the ethyl group and the (R) configuration enhances the compound's ability to interact with biological receptors, making it a valuable scaffold for designing new therapeutic agents.
One of the most compelling aspects of< strong> (R)-2-Ethylpiperidine is its role as a building block in the synthesis of more complex pharmaceuticals. Researchers have leveraged its structural features to develop novel compounds with improved pharmacological profiles. For instance, studies have demonstrated its utility in creating ligands for G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes and are targeted by numerous drugs.
The< strong> CAS No. 22160-08-3 has facilitated easier access to this compound for academic and industrial researchers. With advancements in synthetic methodologies, the production of< strong> (R)-2-Ethylpiperidine has become more efficient, allowing for larger-scale investigations. These developments have enabled scientists to explore its potential applications more thoroughly, leading to new insights into its behavior and utility.
In addition to its role in drug discovery, (R)-2-Ethylpiperidine has shown promise in materials science and catalysis. Its unique structure allows it to act as a chiral auxiliary or ligand in asymmetric synthesis, where it helps direct reactions towards specific stereoisomers. This capability is particularly valuable in producing enantiomerically pure compounds, which are often required for pharmaceutical applications due to their improved efficacy and reduced side effects.
The stereochemistry of< strong> (R)-2-Ethylpiperidine , as indicated by the (R) configuration, is critical for its biological activity. The spatial arrangement of atoms around the stereocenter influences how the molecule interacts with biological targets such as enzymes and receptors. This precise control over stereochemistry is a cornerstone of modern medicinal chemistry, enabling the design of molecules that are highly selective for their intended targets.
The< strong>CAS No. 22160-08-3 has been instrumental in ensuring that researchers around the world can accurately identify and utilize this compound. By providing a standardized identifier, it streamlines communication and collaboration within the scientific community. This standardization is particularly important when multiple research groups are working on related projects or when sharing data on synthetic pathways and reaction conditions.
In conclusion,< strong>(R)-2-Ethylpiperidine, with its CAS No. 22160-08-3, represents a significant compound with diverse applications in pharmaceutical chemistry and beyond. Its unique structural features and stereochemical configuration make it a valuable tool for researchers developing new drugs and materials. As our understanding of its properties continues to grow, so too will its importance in advancing scientific knowledge and innovation.
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